Cerium trilaurate

説明

General Overview of Lanthanide Carboxylates in Coordination Chemistry

Lanthanide carboxylates are a class of coordination compounds formed between lanthanide ions (Ln³⁺) and carboxylic acids. The coordination chemistry of these compounds is diverse and complex, owing to the unique characteristics of lanthanide ions. These ions typically exhibit high coordination numbers (commonly 8 or 9), flexible coordination geometries, and predominantly ionic bonding with ligands.

Carboxylate ligands are versatile, capable of binding to metal ions in various modes, such as monodentate, bidentate (chelating or bridging), and polydentate. This versatility allows for the construction of a wide array of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. academicjournals.org The choice of the carboxylic acid, including aromatic and aliphatic varieties, plays a crucial role in determining the final architecture and properties of the resulting lanthanide carboxylate. strem.com Aromatic carboxylates are often employed to create luminescent materials, where the aromatic ring acts as an "antenna" to enhance the luminescence of the lanthanide ion. wikipedia.org

Specific Context of Cerium in Rare Earth Chemistry and its Redox Activity (Ce(III)/Ce(IV) Couple)

Cerium (Ce) is the most abundant of the rare-earth elements and is unique among the lanthanides due to its accessible +4 oxidation state in addition to the common +3 state. wikipedia.org This dual valency is a cornerstone of its chemistry and is central to its utility in a variety of applications, most notably in catalysis. The Ce(III)/Ce(IV) redox couple is a potent oxidizing agent, a property leveraged in catalytic converters for vehicle emissions control and in organic synthesis. samaterials.comstanfordmaterials.com

The ability of cerium to readily cycle between Ce(III) and Ce(IV) is also linked to the formation of oxygen vacancies in cerium oxide (CeO₂), which is a key factor in its catalytic activity. atamanchemicals.com This redox behavior distinguishes cerium from other lanthanides and makes its coordination complexes, including carboxylates, particularly interesting for applications involving redox processes. The stability of the Ce(III) and Ce(IV) states can be influenced by the coordinating ligands, and the choice of carboxylate can, therefore, tune the redox properties of the resulting cerium complex.

Significance of Long-Chain Carboxylates (Fatty Acid Salts) in Cerium Chemistry

Long-chain carboxylates, derived from fatty acids, when complexed with cerium, form compounds often referred to as "cerium soaps." These molecules, such as cerium trilaurate, combine the properties of the cerium ion with the characteristics of the long hydrocarbon chains of the fatty acid. The presence of these long alkyl chains imparts solubility in nonpolar organic solvents, a property not typical for many other inorganic salts. americanelements.com

This solubility is advantageous for various applications, including their use as precursors for the synthesis of cerium-containing nanomaterials, such as cerium oxide nanoparticles. americanelements.com The thermal decomposition of these long-chain cerium carboxylates can be controlled to produce nanoparticles with specific sizes and morphologies. Furthermore, these compounds have been investigated for their potential as driers in paints and varnishes, and as catalysts in certain industrial processes. The structure of these cerium soaps in the solid state is often characterized by a double-layer arrangement. researchgate.net

Research Gaps and Future Directions for this compound Studies

Despite the interest in cerium carboxylates, the specific compound this compound remains relatively underexplored in the scientific literature. While some studies have focused on the synthesis and thermal behavior of cerium laurate, detailed characterization and exploration of its potential applications are lacking. academicjournals.orgresearchgate.netsocialresearchfoundation.com

Future research should focus on several key areas:

Detailed Structural Elucidation: Comprehensive structural analysis using techniques like single-crystal X-ray diffraction is needed to fully understand the coordination environment of the cerium ion and the packing of the laurate chains.

Synthesis Optimization: The development of scalable and cost-effective synthesis methods for high-purity this compound is crucial for its potential industrial applications.

Exploration of Catalytic Activity: Given the redox properties of cerium, the catalytic potential of this compound in various organic transformations should be systematically investigated.

Nanomaterial Precursor: Further studies are required to understand the thermal decomposition mechanism of this compound to better control the synthesis of cerium oxide nanoparticles with desired properties for applications in catalysis, UV-shielding, and biomedical fields.

Thin Film Deposition: The solubility of this compound in organic solvents suggests its potential use as a precursor for the deposition of cerium-containing thin films via techniques like spin-coating or dip-coating.

Addressing these research gaps will provide a more complete understanding of the fundamental chemistry of this compound and pave the way for its application in advanced materials and technologies.

特性

CAS番号 |

14535-98-9 |

|---|---|

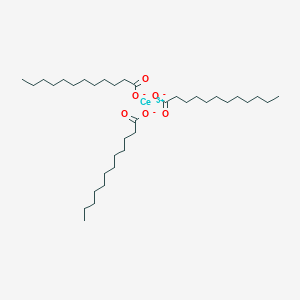

分子式 |

C36H69CeO6 |

分子量 |

738 g/mol |

IUPAC名 |

cerium(3+);dodecanoate |

InChI |

InChI=1S/3C12H24O2.Ce/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |

InChIキー |

WWLPQKCJNXAEFE-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ce+3] |

正規SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ce+3] |

他のCAS番号 |

14535-98-9 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Cerium Trilaurate and Analogous Compounds

Direct Synthesis Approaches for Cerium(III) Carboxylates

Direct synthesis methods provide a straightforward route to cerium(III) carboxylates by reacting a cerium source with a carboxylic acid or its salt. One of the most common direct methods is the metathesis reaction. acs.org This approach typically involves reacting a water-soluble cerium(III) salt, such as cerium(III) chloride (CeCl₃) or cerium(III) nitrate (Ce(NO₃)₃), with a stoichiometric amount of a carboxylate salt, like sodium laurate. For instance, cerium(III) octanoate has been synthesized via metathesis. acs.org Similarly, a series of even-chain length Ce(III) carboxylates, from octanoate to octadecanoate, have been prepared using this method. acs.org Another direct approach is electrochemical synthesis, where a cerium metal anode is oxidized in a solution of a specific carboxylic acid, such as lauric acid, dissolved in a suitable electrolyte. cdnsciencepub.com This technique offers a simple and convenient route to a variety of metal carboxylates. cdnsciencepub.com

Table 1: Comparison of Direct Synthesis Methods for Cerium(III) Carboxylates

| Synthesis Method | Typical Cerium Source | Carboxylate Source | Key Characteristics |

|---|---|---|---|

| Metathesis Reaction | Cerium(III) chloride, Cerium(III) nitrate acs.org | Sodium or Ammonium Salt of Carboxylic Acid shepchem.com | Involves stoichiometric mixing in a solvent; often results in precipitation of the product. shepchem.com |

| Electrochemical Synthesis | Cerium Metal Anode | Carboxylic Acid in an Electrolyte Solution cdnsciencepub.com | A convenient and simple route that avoids salt by-products. cdnsciencepub.com |

| Direct Reaction | Cerium(III) Acetylacetonate | Carboxylic Acid (e.g., Oleic Acid) | Reaction can be driven by heat, leading to ligand exchange and formation of the desired carboxylate. cdmf.org.br |

Solvothermal and Hydrothermal Techniques Utilizing Fatty Acids as Precursors

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials, including cerium carboxylates and their subsequent conversion to cerium oxide nanostructures. These processes involve heating precursors in a sealed vessel (autoclave) with a solvent above its boiling point. mdpi.com When the solvent is water, the method is termed hydrothermal; when it is a non-aqueous solvent, it is called solvothermal. mdpi.com

Fatty acids, such as lauric acid, octanoic acid, or oleic acid, are frequently used as precursors or capping agents in these syntheses. acs.orgmdpi.com For example, cerium oxide nanoparticles can be synthesized from cerium-carboxylate complexes under supercritical hydrothermal conditions. acs.org In these processes, a cerium salt is treated with a fatty acid at high temperatures (e.g., 200-400 °C). acs.orgmdpi.com The fatty acid can act both as a reactant to form a cerium carboxylate in situ and as a surface-modifying agent that controls particle growth and dispersion in nonpolar solvents. mdpi.commdpi-res.com Studies have shown that hydrothermal treatment of cerium sources with carboxylic acids can lead to the formation of trivalent Ce–carboxylate complexes, which then influence the formation and morphology of the final cerium oxide product. acs.org

Green Chemistry Principles in Cerium Carboxylate Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. journalijdr.com These principles are increasingly being applied to the synthesis of cerium carboxylates and related compounds. Key aspects include:

Safer Solvents and Reagents : Efforts are made to replace hazardous solvents with more environmentally benign alternatives like water or ethanol, or to conduct reactions under solvent-free conditions. semanticscholar.org Using precursors like sucrose as a capping agent is also considered a green approach. ijrat.org

Energy Efficiency : Microwave-assisted synthesis has emerged as an energy-efficient method. journalijdr.com For example, ceric ammonium nitrate has been used as a catalyst for the direct synthesis of amides from carboxylic acids and amines under microwave irradiation, a process that can be adapted for carboxylate synthesis, significantly shortening reaction times. mdpi.com

Waste Prevention : Designing syntheses with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle. amazonaws.com Direct amidation and esterification reactions catalyzed by cerium compounds are being developed to minimize waste. mdpi.com

Use of Renewable Feedstocks : While not yet widespread for cerium trilaurate, the use of fatty acids derived from renewable biomass aligns with green chemistry principles.

The application of these principles aims to make the production of cerium carboxylates more sustainable and environmentally friendly. mdpi.com

Strategies for Controlling Morphology and Nanostructure Formation from Carboxylate Complexes

The morphology and nanostructure of materials derived from cerium carboxylate precursors are critical to their function. Several strategies are employed to control these features, particularly in the synthesis of cerium oxide nanoparticles.

Surfactants and Capping Agents : Long-chain carboxylic acids like oleic acid and stearic acid are frequently used as surfactants or capping agents. researchgate.net They selectively adsorb onto specific crystal facets of the growing nanoparticles, typically the less stable {100} facets of CeO₂, thereby reducing the surface energy and directing crystal growth. acs.orgcdmf.org.br This controlled growth can lead to specific shapes like nanocubes. cdmf.org.br

Precursor Concentration : The concentration of the cerium precursor and the carboxylate ligand can significantly influence the final morphology. researchgate.net Varying the concentration can shift the resulting nanostructures from rods to plates or other complex shapes. researchgate.net

Solvent Control : The choice of solvent, such as using ethanol/water mixtures, can alter the reaction thermodynamics and kinetics. researchgate.net Changing the solvent ratio has been shown to tune the morphology of CeO₂ from nanorods to nanoparticles. researchgate.net

Reaction Temperature and Time : In hydrothermal and solvothermal syntheses, temperature is a crucial parameter. It affects both the nucleation and growth stages of the nanocrystals. doi.org Fine-tuning the temperature and duration of the synthesis allows for control over the size and shape of the final particles. doi.org

By carefully manipulating these parameters, researchers can fabricate a diverse collection of nanostructures, including cubes, rods, plates, and butterfly shapes, from cerium carboxylate complexes. researchgate.netdoi.org

Table 2: Influence of Synthetic Parameters on Nanostructure Morphology

| Parameter | Effect on Morphology | Example Outcome | Reference |

|---|---|---|---|

| Surfactant/Ligand | Preferential binding to crystal facets directs growth. | Oleic acid promotes nanocube formation by stabilizing {100} facets. | cdmf.org.br |

| Precursor Concentration | Affects nucleation and growth rates, leading to different shapes. | Higher concentrations can lead to plate-like structures instead of rods. | researchgate.net |

| Solvent System | Alters dielectric constant and viscosity, influencing reaction thermodynamics. | Increasing ethanol/water ratio changes morphology from nanorods to nanoparticles. | researchgate.net |

| Temperature | Controls kinetics of crystal growth and aggregation. | Higher temperatures can increase particle size and crystallinity. | doi.org |

Precursor Design and Ligand Selection for Targeted this compound Structures

The rational design of precursors and the careful selection of ligands are paramount for synthesizing this compound and analogous compounds with targeted structures and properties. shepchem.com

Cerium Precursor : The choice of the initial cerium salt (e.g., chloride, nitrate, or acetylacetonate) and its oxidation state (Ce³⁺ or Ce⁴⁺) can have a profound impact on the reaction pathway and the final product. acs.orgdoi.org For example, using Ce(III) versus Ce(IV) octanoate precursors in hydrothermal synthesis results in CeO₂ nanoparticles with different morphologies. acs.org Anhydrous cerium(III) chloride is often prepared specifically to ensure reactivity and prevent side reactions with water. orgsyn.org

Ligand Selection : The carboxylate ligand itself is a critical design element. Its chain length, degree of saturation, and branching influence the solubility of the precursor and the structure of the resulting compound. shepchem.comnih.gov Lauric acid (the precursor to the laurate ligand) provides a long, saturated alkyl chain that imparts significant organic character to the cerium complex, making it soluble in nonpolar solvents. shepchem.com This is crucial for applications requiring homogeneous solutions or for the synthesis of materials in organic media. The stoichiometry of the ligand to the metal ion is also a key factor that must be controlled during synthesis. shepchem.com

By selecting the appropriate combination of a cerium source and a carboxylic acid ligand, chemists can target specific molecular structures, such as the proposed tetracerium motifs for some cerium carboxylates, or create precursors optimized for the subsequent formation of nanostructured materials. shepchem.com

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16212519 |

| Lauric Acid (Dodecanoic acid) | 3893 |

| Cerium(III) chloride | 7795-15-5 (anhydrous) |

| Cerium(III) octanoate | 15520-04-4 |

| Octanoic acid | 379 |

| Cerium(IV) octanoate | 22299-19-0 |

| Cerium(III) nitrate | 10108-73-3 |

| Oleic acid | 445639 |

| Stearic acid | 5281 |

| Ethanol | 702 |

| Sodium hydroxide | 14798 |

| Cerium(III) acetylacetonate | 13659-76-0 |

| Ceric ammonium nitrate | 16219-93-7 |

| Benzoic acid | 243 |

Sophisticated Structural Elucidation and Coordination Environment Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers profound insights into the chemical bonding, electronic state, and local atomic environment within cerium trilaurate.

Infrared (IR) spectroscopy is a fundamental tool for probing the coordination mode of the laurate's carboxylate group (COO⁻) to the cerium ion. The vibrational frequencies of the carboxylate group, specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes, are sensitive to the way it binds with the metal center. wits.ac.za The separation between these two frequencies (Δν = νₐₛ - νₛ) is particularly diagnostic. 911metallurgist.com

The carboxylate ligand can adopt several coordination modes, each producing a characteristic spectral signature:

Ionic: Observed in alkali metal salts, where the carboxylate ion is symmetrical. 911metallurgist.com

Monodentate: One oxygen atom of the carboxylate group binds to the cerium ion. This lowers the symmetry of the group, leading to a large frequency separation (Δν), typically in the range of 200-300 cm⁻¹. 911metallurgist.com

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single cerium ion, forming a four-membered ring. This high-symmetry configuration results in a small frequency separation (Δν), often less than 100 cm⁻¹. wits.ac.za911metallurgist.com

Bidentate Bridging: The carboxylate group links two different cerium ions. The IR spectrum for this mode is expected to be similar to that of the bidentate chelating mode in terms of band positions and separation. 911metallurgist.com

By analyzing the positions of the νₐₛ(COO⁻) band (typically 1550-1620 cm⁻¹) and the νₛ(COO⁻) band (~1400 cm⁻¹) in the IR spectrum of this compound, the predominant coordination geometry of the cerium-carboxylate bond can be determined. wits.ac.zaspectroscopyonline.com

Table 1: IR Frequency Separation (Δν) and Corresponding Carboxylate Coordination Modes

| Coordination Mode | Asymmetric Stretch (νₐₛ) Position | Symmetric Stretch (νₛ) Position | Frequency Separation (Δν = νₐₛ - νₛ) |

|---|---|---|---|

| Ionic | ~1560 cm⁻¹ | ~1440 cm⁻¹ | ~120 cm⁻¹ |

| Monodentate | Increased (closer to C=O at ~1700 cm⁻¹) | Decreased | Large (>200 cm⁻¹) |

| Bidentate Chelating | Decreased | Increased | Small (<100 cm⁻¹) |

| Bidentate Bridging | Similar to bidentate chelating | Similar to bidentate chelating | Moderate (~150 cm⁻¹) |

Note: Values are approximate and can be influenced by the specific metal and compound structure. 911metallurgist.commdpi.com

Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon environments in this compound, even in its crystalline or amorphous solid state. measurlabs.com This technique is highly sensitive to the local structure and can distinguish between different coordination environments of the laurate chains. rsc.org

For long-chain metal carboxylates, high-resolution ¹³C NMR spectra can reveal splittings of the peaks attributed to the carboxylate carbon (COO⁻) and the adjacent methylene carbons (α-CH₂ and β-CH₂). researchgate.net Such splittings may indicate the presence of multiple, distinct environments for the carboxylate chains coordinated to the cerium ion(s) within the crystal lattice. researchgate.net Analysis of the ¹³C chemical shifts, particularly for the carboxyl carbon (typically in the 173-189 ppm range), can provide evidence for the type of metal-carboxylate coordination. researchgate.net Furthermore, studying the spectra as a function of temperature can elucidate dynamic processes and phase transitions, as changes in molecular packing and mobility affect the NMR signals. researchgate.net

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific technique used to determine the oxidation state (valence) of cerium in this compound. The analysis is typically performed at the cerium L₃-edge (around 5723 eV). mdpi.comnc-kakouki.co.jp

The XANES spectrum of a cerium-containing compound exhibits features that are characteristic of its electronic configuration. aps.org

Ce(III) compounds (4f¹ configuration) typically show a single, strong absorption peak at the L₃-edge. nih.gov

Ce(IV) compounds (4f⁰ configuration) display a distinct double-peak structure. nih.gov

If cerium exists in a mixed-valence state, the resulting XANES spectrum will be a superposition of the characteristic spectra for Ce(III) and Ce(IV). aps.org By fitting the experimental spectrum with reference spectra of known trivalent (e.g., CeF₃) and tetravalent (e.g., CeO₂) compounds, the relative proportion of each valence state in this compound can be accurately quantified. mdpi.comnih.gov This is crucial as the synthetic conditions can influence whether the final product contains Ce(III), Ce(IV), or a mixture of both. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State 13C-NMR)

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of crystalline solids, providing information on crystal packing, symmetry, and phase behavior.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, and bond angles. acs.org While obtaining a single crystal of this compound suitable for SC-XRD can be challenging, analysis of related cerium carboxylate frameworks reveals common structural motifs. rsc.org

Powder X-ray diffraction (PXRD) is the primary technique for characterizing the solid-state structure of polycrystalline materials like this compound. creative-biostructure.comamericanpharmaceuticalreview.com It is used for phase identification, determination of crystal purity, and analysis of structural changes with temperature. acs.orgacs.org

For long-chain metal carboxylates, PXRD patterns often reveal a series of sharp, equally spaced reflections at low diffraction angles (2θ). researchgate.net These are indicative of a highly ordered lamellar (layered) structure, where planes of cerium ions coordinated to carboxylate headgroups are separated by the long, interdigitated hydrocarbon tails of the laurate chains. researchgate.net The d-spacing calculated from these reflections corresponds to the thickness of these layers.

Variable-temperature PXRD is used to study phase transitions. acs.org As the material is heated, changes in the diffraction pattern can indicate transitions from a crystalline solid to an ordered liquid-crystalline (mesophase) state, and finally to an isotropic liquid melt. researchgate.net This allows for the characterization of the compound's thermotropic phase behavior.

Table 2: Chemical Compounds and Identifiers

| Compound Name | PubChem CID | Other Identifier |

|---|---|---|

| This compound | Not available | CAS: 145352-75-6 |

| Cerium | 23926 |

| Lauric acid | 3893 nih.govmpg.de | |

Lamellar and Bilayer Structures in Long-Chain Cerium(III) Carboxylates

In the solid state, long-chain cerium(III) carboxylates, including this compound, exhibit a highly ordered lamellar, bilayer structure. acs.orgup.ptrsc.org This arrangement is confirmed through X-ray diffraction and infrared spectroscopy. acs.orgrsc.orgresearchgate.net The structure consists of distinct, alternating layers: planes of cerium(III) ions coordinated to the polar carboxylate headgroups, and non-polar layers composed of the interdigitating hydrocarbon tails of the laurate ligands. acs.orgresearchgate.net

This bilayer organization is a common feature for metal carboxylates with long alkyl chains, as it satisfies the energetic requirements to segregate the polar ionic regions from the non-polar aliphatic regions. researchgate.net The fully extended hydrocarbon chains, typically in an all-trans conformation, are packed together, while the Ce(III) ions form ionic sublattices with the carboxylate groups. researchgate.net This ordered arrangement gives rise to mesophases—intermediate states of matter between a solid crystal and a liquid—at elevated temperatures, typically observed between 70°C and 120°C before melting occurs at higher temperatures. up.ptrsc.orgrsc.org

| Structural Feature | Description | Analytical Evidence |

| Primary Structure | Lamellar, Bilayer | X-Ray Diffraction, IR Spectroscopy acs.orgrsc.orgresearchgate.net |

| Ionic Layer | Planes of Ce(III) ions coordinated to carboxylate groups. | X-Ray Diffraction acs.orgresearchgate.net |

| Organic Layer | Interdigitating long alkyl chains of the laurate ligands. | X-Ray Diffraction researchgate.net |

| Thermal Behavior | Formation of one or more mesophases upon heating. | Differential Scanning Calorimetry (DSC), Polarized-Light Microscopy up.ptrsc.orgrsc.org |

Micellar and Supramolecular Assembly in Solution

In non-polar organic solvents, cerium(III) carboxylates can engage in complex self-assembly phenomena. Studies on analogous systems involving trivalent cerium in organic media reveal the formation of reverse micelles. nih.gov These are supramolecular aggregates where the polar cerium-carboxylate headgroups form a core, shielded from the non-polar solvent by the outward-extending laurate hydrocarbon chains.

Further investigation into these systems shows that these initial reverse micelle units can coagulate into larger, wormlike aggregates. nih.gov This process of supramolecular assembly is a prelude to potential phase transitions, such as the formation of a third, distinct phase in solvent extraction systems. nih.gov The formation and growth of these assemblies are influenced by factors such as the presence of acid, which can hydrate and swell the reverse micelles, pre-organizing them for enhanced metal incorporation and leading to more ordered architectures. nih.gov This link between the coordination environment of the cerium ion and the resulting supramolecular structure is a key aspect of its solution chemistry. nih.gov

Coordination Modes of Carboxylate Ligands to Cerium Centers

The carboxylate group (RCOO⁻) is a versatile ligand capable of binding to metal ions in several ways. wikipedia.org In the context of cerium(III) and other trivalent lanthanides, the dominant coordination mode for carboxylate ligands is often a weak, predominantly bidentate binding. rsc.org However, multiple coordination modes are possible and observed.

The primary coordination modes include:

Monodentate (κ¹): The carboxylate binds to the cerium ion through only one of its oxygen atoms. wikipedia.orgnih.gov

Bidentate Chelating (κ²): Both oxygen atoms of a single carboxylate ligand bind to the same cerium ion, forming a chelate ring. wikipedia.orgnih.gov

Bidentate Bridging: The carboxylate ligand bridges two different cerium ions, with each oxygen atom coordinating to a separate metal center. This mode is crucial for the formation of polymeric chains and the lamellar structures seen in the solid state. researchgate.net

The specific coordination environment around the Ce(III) center in the lamellar structure of this compound involves these modes to create extended ionic planes. acs.org The large ionic radius of Ce(III) allows for high coordination numbers, and the final structure is a balance between the steric demands of the bulky laurate ligands and the electrostatic interactions within the cerium-carboxylate network.

Influence of Coordinated and Adsorbed Water on Structure

Water molecules can be present in the structure of cerium carboxylates in two distinct forms: coordinated and adsorbed. A key finding is that the nature of this water association depends on the length of the carboxylate's alkyl chain. up.ptrsc.orgrsc.org

Coordinated Water: In cerium carboxylates with shorter alkyl chains (e.g., octanoate), water molecules are found directly bonded to the cerium(III) ion as part of its primary coordination sphere. This is confirmed by thermogravimetric analysis, which shows water loss at temperatures indicative of the breaking of coordinative bonds. up.ptrsc.orgresearchgate.net

Adsorbed Water: For longer-chain homologues, such as cerium laurate and stearate, the water present is primarily adsorbed water. up.ptrsc.orgrsc.org This water is not part of the direct coordination environment of the cerium ion but is instead trapped within the crystal lattice or adsorbed onto the surface of the material. up.ptresearchgate.net

This distinction is significant because coordinated water directly influences the geometry and electronic properties of the metal center, whereas adsorbed water has a more subtle effect on the bulk crystal packing and surface properties. up.ptresearchgate.net The steric bulk of the long laurate chains likely prevents the direct coordination of water molecules to the cerium center, favoring the formation of an anhydrous or near-anhydrous coordination sphere in the solid state. rsc.orgresearchgate.net

Electronic Structure, Redox Chemistry, and Theoretical Investigations

Cerium Oxidation States (Ce(III) and Ce(IV)) and Their Interconversion

Cerium is distinguished among the lanthanides by its ability to readily exist in two stable oxidation states: Ce(III) and Ce(IV). wikipedia.orgnih.gov The ground state electron configuration of a neutral cerium atom is [Xe] 4f¹ 5d¹ 6s². shef.ac.uk The most common and stable oxidation state for lanthanides is +3, and for cerium, this corresponds to a Ce³⁺ ion with an electronic configuration of [Xe] 4f¹. stackexchange.combritannica.com However, cerium can lose an additional electron to form the Ce⁴⁺ ion, which has the very stable electron configuration of the xenon noble gas core ([Xe]). britannica.com

This accessibility of both the +3 and +4 states is central to the redox chemistry of cerium compounds. nih.gov The interconversion between Ce(III) and Ce(IV) is a facile one-electron transfer process. wikipedia.org The standard redox potential (E°) for the Ce⁴⁺/Ce³⁺ couple is approximately +1.72 V, indicating that Ce(IV) is a strong oxidizing agent. wikipedia.org However, this potential is highly dependent on the chemical environment, particularly the nature of the ligands complexed to the cerium ion and the solvent. wikipedia.orgnih.gov In cerium carboxylates like cerium trilaurate, the coordination with the carboxylate groups influences the stability of each oxidation state and, consequently, the ease of their interconversion. soton.ac.uk The process often involves not just the electron transfer itself but also structural changes in the coordination sphere around the cerium ion. nih.gov For instance, studies on other cerium complexes have shown that Ce(III) and Ce(IV) can have different coordination numbers and geometries, which adds a layer of complexity to the redox mechanism. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) Phenomena in Cerium Carboxylates

A key photochemical process in cerium(IV) carboxylates is Ligand-to-Metal Charge Transfer (LMCT). nih.govacs.org LMCT is an electronic transition where an electron moves from a molecular orbital that is primarily ligand-based to one that is centered on the metal ion. In the case of a Ce(IV)-carboxylate complex, irradiation with light of an appropriate wavelength (often in the UV range) excites an electron from the carboxylate ligand to the empty 4f orbitals of the Ce(IV) center. acs.org

This charge transfer results in the transient formation of a Ce(III) ion and a carboxylate radical (RCOO•). nih.govacs.org This process is effectively a photo-induced reduction of the cerium center and oxidation of the ligand. The resulting ligand-centered radical is a high-energy, reactive intermediate. researchgate.net For cerium carboxylates, this carboxylate radical can subsequently undergo rapid decarboxylation (loss of CO₂) to generate an alkyl radical (R•). nih.govacs.org

Complex Formation: Ce(IV) + RCOO⁻ → [Ce(IV)-OOCR]³⁺

LMCT Excitation: [Ce(IV)-OOCR]³⁺ + hν → [Ce(III)-OOCR•]³⁺

Decarboxylation: [Ce(III)-OOCR•]³⁺ → Ce(III) + R• + CO₂

This LMCT-initiated radical generation is a powerful tool in synthetic chemistry, enabling various transformations under mild conditions. researchgate.netrsc.orgresearchgate.net The efficiency of the process is influenced by the absorption characteristics of the Ce(IV)-carboxylate complex; UV-vis spectroscopy shows that upon irradiation, the characteristic absorption band of Ce(IV) diminishes while a new band corresponding to Ce(III) appears, confirming the photoreduction. acs.org

Quantum Chemical Computations

Theoretical methods are indispensable for understanding the intricate details of the electronic structure and dynamics of cerium compounds that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of cerium carboxylates. shepchem.comrsc.org DFT calculations allow for the prediction of molecular geometries, electronic structures, and thermodynamic properties of cerium complexes in both the Ce(III) and Ce(IV) oxidation states. researchgate.net

Researchers use DFT to:

Determine Equilibrium Geometries: By finding the lowest energy arrangement of atoms, DFT can model the three-dimensional structure of cerium carboxylate complexes. shepchem.commdpi.com

Analyze Electronic Structure: DFT provides insights into the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the complex's reactivity and the energy required for electronic excitation. researchgate.netresearchgate.net

Predict Redox Potentials: By calculating the free energy change (ΔG°) for the conversion between the Ce(IV) and Ce(III) states, DFT can predict the redox potential of the complex. These predictions can then be correlated with experimental values. researchgate.net

Simulate Spectroscopic Properties: DFT can be used to calculate vibrational spectra (IR and Raman), which can then be compared to experimental data to confirm the proposed structure of a complex. shepchem.com

Investigate Reaction Mechanisms: DFT is used to map out the energy landscape of chemical reactions, such as the LMCT process, by calculating the energies of reactants, products, and transition states. rsc.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For cerium carboxylate systems, MD simulations provide a dynamic picture of the cerium ion's behavior and its interactions with its surroundings, particularly in solution. researchgate.net

Applications of MD simulations in this context include:

Hydration and Solvation Shells: MD simulations can characterize the structure and dynamics of water or other solvent molecules surrounding the cerium ion, revealing the number of coordinating molecules and their exchange rates. researchgate.net Quantum mechanical/molecular mechanical (QM/MM) MD simulations, which treat the ion and its immediate neighbors with high-level quantum mechanics and the rest of the solvent with classical mechanics, are particularly powerful for this purpose. researchgate.net

Ligand Interactions: Ab initio MD (AIMD) simulations can be used to investigate the adsorption and binding of carboxylate ligands to cerium surfaces or ions in solution. acs.org These simulations have revealed various binding modes, such as monodentate and bidentate chelation. acs.org

Interfacial Dynamics: In systems involving nanoparticles or surfaces, MD simulations help elucidate the interfacial dynamics between cerium-based materials and their environment, which is crucial for understanding phenomena like dissolution and catalysis. rsc.orgresearchgate.net

Density Functional Theory (DFT) Applications for Electronic Structure and Redox Properties

Computational Insights into Structure-Activity Relationships in Cerium Carboxylate Systems

Computational chemistry plays a crucial role in establishing structure-activity relationships (SAR) for cerium carboxylate systems. By correlating computed structural and electronic properties with observed chemical reactivity or catalytic activity, researchers can gain predictive insights for designing new and improved materials. mdpi.commdpi.com

For example, studies on cerium(III) complexes with triazole-carboxylate ligands have used DFT to establish clear relationships between the calculated atomic charge on the cerium ion and various geometric and molecular properties of the complex. researchgate.netfrontiersin.org It was found that variations in the ligand structure lead to changes in the charge on the cerium atom, which in turn affects bond lengths, orbital energies (HOMO-LUMO), and ultimately, the complex's potential biological or chemical activity. researchgate.netfrontiersin.org The lengthening or shortening of specific bonds upon complex formation can influence how the ligand substituents are oriented, affecting their ability to interact with other molecules. frontiersin.org

In the broader context of catalysis, computational approaches like volcano plot analysis can identify optimal energetic parameters for catalytic intermediates. mdpi.com By calculating the relative energies of key species in a proposed catalytic cycle, such as different oxidation states of cerium and their ligand-bound forms, it is possible to identify which properties lead to the highest activity. This computational screening provides a rational basis for the design of more efficient cerium-based catalysts.

Catalytic Reaction Mechanisms and Applications of Cerium Trilaurate Derivatives

Homogeneous Catalysis by Cerium Carboxylates in Organic Transformations

Cerium carboxylates, including cerium trilaurate, are effective homogeneous catalysts for various organic reactions, operating under mild conditions. acs.orgnih.gov Their catalytic activity is largely governed by the interplay of the Ce(IV)/Ce(III) redox couple, the nature of the carboxylate ligand, and the ability to generate radical intermediates. acs.orgnih.govcolab.wsresearchgate.net

Redox-Mediated Organic Transformations Involving Ce(IV/III) Couple

The catalytic prowess of cerium complexes is significantly influenced by the control of the Ce(IV)/Ce(III) redox couple. acs.orgnih.gov Although Ce(IV) complexes have historically been used as stoichiometric oxidants due to their high positive redox potentials, they can function as catalysts. acs.orgnih.gov This catalytic behavior is facilitated by the introduction of supporting ligands, such as carboxylates, which modulate the redox potential and create a coordination sphere conducive to catalysis. acs.orgnih.gov The reversible transition between Ce(IV) and Ce(III) oxidation states is fundamental to many catalytic cycles, enabling the activation of substrates and the regeneration of the active catalytic species. mdpi.com The catalytic performance of ceria-based materials in numerous reactions is heavily dependent on their redox properties and oxygen storage capacity, which are in turn dictated by the Ce(III)/Ce(IV) ratio and the concentration of oxygen vacancies. mdpi.com

Homolysis of Ce(IV)–Ligand Covalent Bonds

A key mechanistic step in many cerium-catalyzed reactions is the homolysis of the Ce(IV)–ligand covalent bond. acs.orgnih.gov This process, which can be induced thermally or photochemically, leads to the formation of a Ce(III) species and a ligand-centered radical. acs.orgnih.govacs.org In the case of cerium carboxylates, this homolytic cleavage results in decarboxylation and the generation of an alkyl radical. nih.govnih.gov This radical can then participate in a variety of subsequent reactions, such as C-C bond formation or oxidation. acs.orgnih.gov The initial discovery of Ce(OAc)4-mediated oxidative transformations highlighted the significance of Ce(IV)–OAc bond homolysis in various C–C bond-forming reactions. acs.orgnih.gov

Photoresponsive Properties of Ce(IV) and Ce(III) Species in Catalysis

The photoresponsive nature of both Ce(IV) and Ce(III) species plays a crucial role in their catalytic applications. acs.orgnih.gov Ce(IV) carboxylates are known to be light-sensitive and can undergo photoreduction upon irradiation. acs.orgnih.gov This photoinduced process often involves a ligand-to-metal charge transfer (LMCT), where an electron is transferred from the carboxylate ligand to the Ce(IV) center, leading to the homolysis of the Ce-O bond and the generation of radicals. nih.govnih.govnih.govacs.org Blue LED light has been shown to effectively irradiate Ce(IV) carboxylate complexes, leading to facile decarboxylation via Ce–O homolysis. nih.gov This photocatalytic strategy has been successfully applied to the decarboxylative oxygenation and lactonization of carboxylic acids. nih.gov The LMCT phenomenon allows for the use of simple cerium salts as catalysts for challenging transformations under mild conditions. nih.gov

Heterogeneous Catalysis and Supported Cerium Carboxylate Systems

While homogeneous cerium catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To address this, heterogeneous catalysts involving supported cerium species have been developed. Ceria (CeO2) itself is a crucial component in many heterogeneous catalysts, valued for its redox activity and ability to enhance catalytic functionality. mdpi.com

Supported cerium catalysts, such as those on metal-organic frameworks (MOFs) like HKUST-1, have shown promise in reactions like CO oxidation. mdpi.com In these systems, the interaction between the cerium species and the support material is critical for catalytic performance. mdpi.com For instance, in Ce-Cu bimetallic systems, the redox cycles of both Cu2+/Cu+ and Ce3+/Ce4+ pairs are vital. mdpi.com The support can stabilize active metal species and facilitate the reaction mechanism. d-nb.info For example, ceria-supported ruthenium nanoparticles have been shown to be effective for the selective hydrogenative C–C bond scission of biomass-derived oxygenates. d-nb.info The synergy between the Ru nanoparticles and in situ generated Ce(OH)3 was found to be crucial for the high selectivity. d-nb.info

Role in Esterification and Transesterification Processes of Fatty Acids

Cerium compounds, including cerium carboxylates, have demonstrated utility as catalysts in esterification and transesterification reactions, which are important for the production of biofuels and other valuable chemicals. researchgate.netfrontiersin.org Cerium(IV) ammonium nitrate (CAN) has been used for the esterification of carboxylic acids with alcohols at room temperature, affording good to excellent yields of the corresponding esters. researchgate.net

In the context of biodiesel production, catalysts with both acidic and basic sites are highly desirable for processing feedstocks with high free fatty acid (FFA) content. frontiersin.org Cerium-containing catalysts can be designed to possess these bifunctional properties. For instance, a Ce/ZrO2-TiO2/SO4^2- catalyst has been shown to be effective for the esterification of oleic acid. frontiersin.org The activity of this catalyst is related to its Brønsted acidic sites, which are influenced by the cerium concentration. frontiersin.org The mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. aocs.orgresearchgate.net

Tribocatalysis and Lubrication Mechanisms

Cerium compounds, including cerium oxide nanoparticles, have been investigated as lubricant additives to improve the tribological properties of base oils. researchgate.net These additives can reduce friction and wear between moving surfaces. The mechanism of action often involves the formation of a protective tribofilm on the sliding surfaces.

While the specific tribocatalytic mechanisms of this compound are not extensively detailed in the provided search results, the general principles of cerium-based lubricant additives can be inferred. Cerium oxide nanoparticles, for example, have been shown to reduce the coefficient of friction and wear rate when added to lubricants. researchgate.net This is attributed to the formation of a tribo-film containing species derived from the cerium additive and the lubricated surfaces. In some cases, the cerium compound may facilitate oxidation of the metal surface, leading to the formation of a low-shear-strength film that reduces friction. researchgate.net

Cerium Carboxylates as Lubricant Additives

Cerium carboxylates are a class of organometallic compounds where a central cerium ion is bonded to one or more carboxylate groups (RCOO⁻). This compound is the salt formed from a cerium ion and three laurate anions, the conjugate base of lauric acid (a 12-carbon saturated fatty acid). These compounds are often soluble in hydrocarbon solvents and lubricant base oils, a critical property for their function as additives. ontosight.ai

The utility of cerium compounds, including carboxylates and oxides, as additives in lubricants and fuels has been an area of active research. researchgate.net Cerium carboxylate complexes can be synthesized to be liquid and stable within various fuel and lubricant packages. researchgate.net Their primary role in lubrication is to enhance anti-wear (AW) and extreme-pressure (EP) properties. ontosight.ai The mechanism often involves the compound acting as a precursor that decomposes under the high temperature and pressure conditions found at the contact points between moving surfaces. This decomposition releases the cerium ion, which then participates in the formation of a protective surface layer. americanelements.com

While much of the recent focus has been on cerium oxide (CeO₂) nanoparticles, cerium carboxylates like cerium decanoate and this compound serve as effective, oil-soluble precursors for delivering cerium to the tribological interface.

Tribofilm Formation and Adsorption Mechanisms

The effectiveness of lubricant additives like this compound hinges on their ability to form a thin, durable, and low-friction protective layer, known as a tribofilm, on rubbing surfaces. americanelements.commytribos.org This process, driven by the energy supplied by friction (mechanical energy), is known as tribochemistry. researchgate.net

When cerium carboxylates are present in a lubricant, the long-chain fatty acid component (laurate) facilitates adsorption onto the metal surfaces. Under the intense local pressures and temperatures of asperity contacts (microscopic high points on surfaces), several processes are believed to occur:

Decomposition and Reaction: The cerium carboxylate molecule decomposes. The cerium component reacts with the metal surface and elements from the lubricant or atmosphere (like oxygen) to form a new, stable film.

Surface Deposition: Nanoparticles of cerium compounds, primarily cerium oxide (CeO₂), are formed in-situ. americanelements.com These nanoparticles can then deposit onto the rubbing surfaces. taylorfrancis.com The unique redox capability of cerium, easily switching between Ce³⁺ and Ce⁴⁺ states, is thought to play a crucial role in the formation and regenerative nature of this film.

Mending and Polishing Effect: The formed nanoparticles can fill in microscopic valleys and polish away peaks on the metal surfaces, leading to a smoother surface with reduced friction. mytribos.orgacs.org This "self-repairing" or "mending" effect helps to maintain surface integrity and prevent wear. americanelements.com

Studies using cerium oxide nanoparticles have shown that these particles are readily transferred to the worn areas of steel surfaces during friction, where they form a solid, self-laminated protective film. taylorfrancis.com This film separates the moving surfaces, bears a portion of the load, and prevents direct metal-to-metal contact, thereby reducing both friction and wear. taylorfrancis.comacs.org It is proposed that cerium carboxylates like this compound function through a similar pathway, delivering the active cerium element to the interface where it can form a resilient tribofilm.

Impact on Friction and Wear Reduction

The formation of a cerium-based tribofilm has a significant and measurable impact on the tribological performance of lubricated systems. Research on various cerium-containing additives consistently demonstrates notable improvements in friction and wear characteristics.

Adding cerium-based compounds to lubricants has been shown to:

Reduce the Coefficient of Friction (COF): Studies on MoS₂ coatings showed that the addition of cerium refined the coating's microstructure, leading to a lower friction coefficient. In another study, incorporating CeO₂ nanoparticles into a base oil reduced the average friction coefficient from 0.12 to 0.06. For lithium grease, the addition of CeO₂ nanoparticles resulted in a 28% reduction in the COF under optimal conditions. taylorfrancis.com

Decrease Wear: The protective tribofilm prevents direct contact between surfaces, significantly reducing material loss from wear. The addition of cerium oxide has been found to improve the wear resistance of materials by forming a protective film containing rare earth oxides. In some cases, wear rates have been reduced by over 60% with the inclusion of cerium-based nano-additives compared to the base lubricant alone.

Enhance Load-Carrying Capacity: The robust tribofilm can withstand high pressures, improving the lubricant's performance under extreme-pressure (EP) conditions. americanelements.com

The table below summarizes findings from a study on CeO₂ nanoparticles in lithium grease, illustrating the typical performance enhancements. taylorfrancis.com

| Additive Concentration (wt% CeO₂) | Operating Temperature (°C) | Coefficient of Friction (COF) Reduction | Key Observation |

| 0.6% | 50°C | 28% | Optimal performance condition found in the study. taylorfrancis.com |

| >0.6% or <0.6% | 50°C | Less than 28% | Performance diminishes outside the optimal concentration. |

| 0.6% | >50°C | Less than 28% | Increased temperature can decrease material hardness, affecting wear. taylorfrancis.com |

These results, primarily from studies on cerium oxide, highlight the potent effect of cerium at the tribological interface. This compound, as an oil-soluble carboxylate, represents an effective vehicle for delivering these benefits to a lubricating system.

Engineering Cerium Trilaurate-based Nanomaterials and Composites

Synthesis of Cerium Oxide Nanoparticles from Carboxylate Precursors

The synthesis of cerium oxide (CeO₂) nanoparticles from carboxylate precursors, such as cerium trilaurate, is a versatile method that allows for control over nanoparticle characteristics. acs.orgacs.org The thermal decomposition of cerium carboxylates is a common approach. For instance, the thermolysis of cerium-oleate powder under low pressure at 320°C can produce uniform, solvent-dispersible CeO₂ nanoparticles. rsc.org This solventless method is advantageous as it avoids the use of high-boiling-point organic solvents, which are often toxic and costly to remove. rsc.org

The decomposition process of cerium carboxylates, like cerium laurate, has been studied through thermogravimetric analysis (TGA). researchtrend.netresearchgate.net TGA reveals that the decomposition of cerium laurate to cerium oxide occurs in distinct stages with increasing temperature. researchtrend.netresearchgate.netresearchgate.net The final residue of this thermal decomposition is the metal oxide. researchtrend.net The activation energy for the decomposition of cerium laurate has been determined to be in the range of 26.92–37.62 kJ/mol. researchtrend.netresearchgate.net

Different synthesis techniques utilizing cerium carboxylate precursors have been developed to control the size, morphology, and properties of the resulting CeO₂ nanoparticles. These methods include:

Supercritical Hydrothermal Synthesis: This method, performed at high temperatures and pressures (e.g., 400°C), can yield uniform organically modified CeO₂ nanoparticles from cerium-carboxylate complexes. acs.orgacs.org The valence of the cerium precursor (Ce(III) or Ce(IV)) can influence the final product, with Ce(IV) octanoate directly forming CeO₂ nanoparticles, while Ce(III) octanoate predominantly forms cerium(III) hydroxide nanorods. acs.org

Co-precipitation: This simple and cost-effective method involves precipitating a cerium precursor, such as cerium nitrate, with a precipitating agent like potassium carbonate, followed by calcination to form CeO₂ nanoparticles. scielo.org.mxresearchgate.netnih.gov

Sol-Gel Method: This technique allows for the synthesis of CeO₂ nanoparticles with controlled size and properties by using a stabilizing agent, such as gelatin, to control the growth of the nanoparticles. mdpi.com

Thermal Decomposition: As mentioned earlier, this involves heating a cerium carboxylate precursor to induce its decomposition into CeO₂ nanoparticles. mdpi.comnih.gov

The choice of synthesis method and parameters, including temperature, precursor type, and the presence of stabilizing agents, significantly impacts the physicochemical properties of the synthesized CeO₂ nanoparticles. mdpi.comnih.gov

Carboxylate-Mediated Nanoparticle Stabilization and Surface Functionalization

Carboxylates, including laurates, play a crucial role in stabilizing nanoparticles and functionalizing their surfaces. The long hydrocarbon chains of fatty acids like lauric acid can adsorb onto the nanoparticle surface, providing steric hindrance that prevents agglomeration and enhances dispersibility in various solvents. rsc.orgtandfonline.com This is a key advantage in creating stable colloidal dispersions of nanoparticles, which is essential for many applications. tandfonline.com

The interaction between the carboxylate group and the cerium oxide surface is fundamental to this stabilization. Infrared (IR) spectroscopy studies have shown that the fatty acid exists in a dimeric structure through intermolecular hydrogen bonding and that cerium laurate is ionic in nature. researchtrend.netresearchgate.netresearchgate.net This ionic interaction between the carboxylate head group and the nanoparticle surface provides a strong anchor for the stabilizing organic chains.

Surface functionalization can also be achieved using various capping agents, including carboxylates, to modify the surface properties of CeO₂ nanoparticles. mdpi.com This functionalization is critical for rendering the nanoparticles compatible with different matrices, such as polymers for nanocomposites or biological environments for biomedical applications. mdpi.comrsc.org For example, carboxymethyl cellulose (CMC), which contains carboxylate groups, has been used to stabilize CeO₂ nanoparticles, resulting in nanocomposites with spherical particles around 2-3 nm in diameter. nih.govsemanticscholar.org The carboxylate and hydroxyl groups of CMC provide effective stabilization of the inorganic surface. semanticscholar.org

The process of surface functionalization can be performed in-situ during the synthesis of the nanoparticles or as a post-synthesis modification step. mdpi.comrsc.org The choice of functionalizing agent and method allows for the tailoring of nanoparticle properties, such as hydrophobicity. researchgate.net

Development of Hybrid and Nanocomposite Materials Utilizing Cerium Carboxylates

Cerium carboxylates and the nanoparticles derived from them are valuable components in the development of hybrid and nanocomposite materials. These materials combine the properties of the inorganic nanoparticles with an organic or polymeric matrix to achieve enhanced performance. mdpi.commdpi.comrsc.org

The incorporation of CeO₂ nanoparticles, often stabilized with carboxylates, into polymer matrices can significantly improve the material's properties. For instance, the addition of CeO₂ nanoparticles to a polyvinyl alcohol (PVA)/polypyrrole (PPy) blend has been shown to alter the mechanical and dielectric properties of the resulting nanocomposite. researchgate.net The tensile strength and dielectric constant of the material can be tuned by varying the concentration of the CeO₂ nanoparticles. researchgate.net

Hybrid materials can also be formed by integrating cerium-based nanoparticles into other structures, such as metal-organic frameworks (MOFs). gla.ac.uk A novel single-step methodology called reactive infiltration allows for the synthesis of cerium-based nanoparticles within a MOF structure, creating a composite material with retained crystallinity and high surface area. gla.ac.uk

Furthermore, cerium-based compounds are used to create protective coatings. A wood protection method has been developed using a titanium isopropoxide gel stabilized with cerium(IV) ammonium nitrate. ethz.ch This treatment forms a cerium-doped TiO₂ layer on the wood surface, which provides protection against fungal decay. ethz.ch The cerium dopant in this hybrid material acts as a radical scavenger. ethz.ch

The development of these hybrid and nanocomposite materials opens up possibilities for a wide range of applications, leveraging the unique catalytic and UV-blocking properties of cerium oxide nanoparticles in a stable and processable form. tandfonline.combeilstein-journals.org

Influence of Nanoparticle Characteristics on Material Performance

The performance of materials incorporating cerium oxide nanoparticles is highly dependent on the characteristics of the nanoparticles themselves, such as their size, shape, concentration, and surface chemistry. mdpi.comgla.ac.uk

Particle Size and Concentration: The size of CeO₂ nanoparticles has a significant impact on their catalytic activity and, consequently, the performance of the composite material. nih.gov Generally, as the particle size decreases, the surface area-to-volume ratio increases, leading to a higher number of active sites and enhanced catalytic performance. mdpi.com For example, in the context of fuel additives, the size of CeO₂ nanoparticles influences combustion efficiency and exhaust emissions. biofueljournal.com One study found that 30 nm-sized CeO₂ nanoparticles provided the most favorable performance and lowest emissions in a diesel engine compared to 10 nm and 80 nm particles. biofueljournal.com The concentration of nanoparticles in a composite also plays a critical role. In polymer nanocomposites, increasing the concentration of CeO₂ nanoparticles can enhance mechanical properties like tensile strength up to a certain point. researchgate.net However, higher concentrations can sometimes lead to agglomeration, which can negatively affect performance. mdpi.com

Morphology and Crystallinity: The shape (morphology) and crystal structure of CeO₂ nanoparticles can influence their properties. Different synthesis methods can produce nanoparticles with various morphologies, such as spheres, rods, and cubes. researchgate.netnih.gov The crystalline structure of CeO₂ is typically a cubic fluorite structure, and the degree of crystallinity can affect the material's stability and performance. researchgate.netmdpi.com High-resolution transmission electron microscopy (HRTEM) and X-ray diffraction (XRD) are used to characterize these properties. researchgate.netmdpi.com

Interactive Data Table: Influence of Nanoparticle Characteristics

| Nanoparticle Characteristic | Influence on Material Performance | Research Finding Example |

| Particle Size | Affects catalytic activity, mechanical strength, and thermal conductivity. | 30 nm CeO₂ nanoparticles showed optimal reduction in fuel consumption and emissions in a diesel engine. biofueljournal.com |

| Concentration | Impacts mechanical properties, dielectric constant, and potential for agglomeration. | Increased CeO₂ concentration in a PVA/PPy blend led to changes in tensile strength and dielectric properties. researchgate.net |

| Morphology | Different shapes (spheres, rods) can offer varied surface areas and reactivity. | Synthesis parameters can be tuned to produce CeO₂ nanoparticles with controlled morphologies like nanocubes and nanorods. nih.gov |

| Surface Chemistry (Ce³⁺/Ce⁴⁺ ratio) | Governs redox-catalytic activity and antioxidant properties. | The ratio of Ce³⁺/Ce⁴⁺ on the nanoparticle surface is key to its enzyme-mimetic activities. mdpi.comfrontiersin.org |

| Crystallinity | Affects the stability and electronic properties of the material. | XRD analysis confirms the cubic fluorite structure of synthesized CeO₂ nanoparticles. researchgate.netmdpi.com |

Thermal Decomposition and Phase Transition Studies of Cerium Iii Laurate Homologues

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is a key technique used to determine the thermal stability and decomposition pathways of cerium(III) carboxylates. Studies on cerium(III) laurate and its homologues reveal a multi-step decomposition process.

For longer-chain cerium(III) carboxylates, such as the laurate, TGA shows that they primarily contain adsorbed water, in contrast to shorter-chain homologues which may have coordinated water. rsc.orgrsc.org The decomposition of cerium(III) laurate generally begins with the loss of this water at lower temperatures. researchtrend.net

Subsequent decomposition steps are more complex. For cerium(III) laurate, significant decomposition is observed to occur slowly up to 320°C, followed by a rapid decomposition up to 480°C. researchtrend.net The process involves the formation of intermediate compounds, such as cerium oxycarboxylates (Ce₂O(CₙH₂ₙ₊₁CO₂)₄), before ultimately yielding cerium dioxide (CeO₂) as the final residue at high temperatures. researchgate.net The evolved gaseous species during this process consist mainly of carbon dioxide and symmetrical ketones. researchgate.net The final weight of the residue corresponds closely to the theoretically calculated weight of CeO₂ from the molecular formula of the cerium soap. researchtrend.net

The decomposition pathway can be influenced by the length of the alkyl chain. researchgate.net For instance, studies on cerium oleate, another long-chain carboxylate, show a decomposition of the precursor chains between 200 and 300°C. nih.gov

Table 1: Thermal Decomposition Stages of Cerium Carboxylates

| Temperature Range | Event |

| < 110°C | Loss of adsorbed water researchtrend.net |

| 110°C - 320°C | Slow decomposition researchtrend.net |

| 320°C - 480°C | Rapid decomposition researchtrend.net |

| > 480°C | Formation of final residue (CeO₂) researchtrend.netresearchgate.net |

Differential Scanning Calorimetry (DSC) and Polarized-Light Microscopy for Phase Transitions

Differential Scanning Calorimetry (DSC) and Polarized-Light Microscopy are powerful tools for investigating the phase transitions of cerium(III) carboxylates. rsc.orgrsc.orgmicroscopyu.com These techniques reveal that these compounds can exhibit complex phase behavior, including the formation of liquid crystalline phases (mesophases) before melting. rsc.orgrsc.org

DSC studies on even-chain length cerium(III) carboxylates, from octanoate to octadecanoate, show the presence of one or more mesophases in the temperature range of 70–120°C. rsc.org Melting for these compounds typically occurs between 130 and 150°C. rsc.org The anisotropic nature of these mesophases is clearly observable through the textures seen under a polarizing microscope. rsc.orgrsc.org

The combination of DSC and microscopy allows for the identification of different types of phase transitions. polymersciencepark.nlazom.com For example, endothermic peaks in a DSC thermogram correspond to energy-absorbing events like melting or some solid-solid transitions. iastate.edu The visual information from polarized light microscopy helps to distinguish between different ordered phases based on their birefringence and texture. microscopyu.comresearchgate.net

Mesophase Behavior and Thermotropic Liquid Crystallinity of Long-Chain Cerium Carboxylates

Long-chain cerium(III) carboxylates are known to exhibit thermotropic liquid crystallinity, meaning they form liquid crystal phases as a function of temperature. rsc.orgrsc.orgijpsonline.com These mesophases represent a state of matter intermediate between a crystalline solid and an isotropic liquid, possessing some degree of molecular order. snu.ac.kr

The structure of these mesophases is typically lamellar, consisting of bilayers with planes of cerium(III) ions coordinated to the carboxylate groups. rsc.orgrsc.org The alkyl chains of the carboxylate ligands play a crucial role in the formation and stability of these liquid crystalline phases.

The number and type of mesophases observed can depend on the length of the alkyl chain. acs.org Shorter-chain cerium homologues may exhibit multiple mesophases, while those with longer alkyl chains might only show one. acs.org For instance, some lanthanide alkanoates, including cerium compounds, show a transition from multiple mesophases for shorter chains to a single smectic A phase for longer chains. acs.orgresearchgate.net The textures observed under a polarizing microscope are characteristic of these anisotropic phases. rsc.orgrsc.org

Correlation between Thermal Behavior and Molecular Structure

A clear correlation exists between the thermal behavior of cerium(III) carboxylates and their molecular structure, particularly the length of the alkyl chain. rsc.orgrsc.orgacs.org

This discrepancy suggests that the phase transitions are not solely due to the melting of the alkyl chains but also involve changes in the coordination environment of the cerium ions. rsc.orgrsc.org The competition between the melting of the hydrocarbon chains and rearrangements in the metal-carboxylate coordination region is a key factor that differentiates the phase behavior of short-chain and long-chain derivatives. rsc.orgrsc.org

The length of the alkyl chain also influences the type of mesophase formed. acs.org For some lanthanide carboxylates, a transition from exhibiting multiple mesophases to a single smectic A phase is observed as the chain length increases. acs.org This highlights the significant role of the molecular architecture in determining the macroscopic thermal properties of these materials. rajdhanicollege.ac.in

Advanced Methodologies in Rare Earth Element Chemistry Relevant to Cerium Trilaurate

Spectrophotometric and pH-Potentiometric Studies of Complex Formation

Understanding the formation and stability of cerium complexes in solution is fundamental. Spectrophotometry and potentiometry are powerful analytical techniques used for this purpose.

Spectrophotometry utilizes the absorption of light to measure the concentration of a chemical substance. In the context of cerium trilaurate, this method could be used to study the formation of the complex between cerium ions and laurate ions. The formation of a colored complex allows for its quantitative determination. Numerous studies have developed spectrophotometric methods for determining Ce(III) and Ce(IV) using various chromogenic reagents that form stable, colored complexes. orientjchem.orgnih.gov

For example, a method using a newly synthesized azo-dye reagent, [DTPPA], was developed for the determination of Ce(III). ekb.egekb.eg The study investigated optimal conditions for complex formation, such as pH, reagent concentration, and the effect of surfactants, which can enhance absorbance. ekb.egekb.eg

Table 2: Comparison of Selected Spectrophotometric Methods for Cerium(III) Determination

| Reagent | Medium/pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Arsenazo(III) | 0.1 M HCl / 0.1 M HClO₄ | 652 | Not specified |

| [DTPPA] with CPB | Borate Buffer, pH 9 | 560 | 1.020 × 10⁴ |

| Phenylenediamine bisazoacetylacetone | pH 7.0-8.0 | Not specified | Not specified |

Data compiled from various spectrophotometric studies. nih.govekb.eg

These studies demonstrate how spectrophotometry can elucidate the stoichiometry of the metal-ligand complex (e.g., 1:2 metal-to-ligand ratio) and calculate its stability constant. ekb.egekb.eg

pH-Potentiometric Titration is an analytical method that involves measuring the potential of a solution as a function of the volume of a titrant added. vernier.com This technique is particularly useful for determining the concentration of an unknown solution and for calculating the pKa values of weak acids or the stability constants of complexes. In a system containing cerium ions and lauric acid (a weak acid), a potentiometric titration could be performed by titrating the mixture with a strong base. The resulting titration curve would show distinct equivalence points corresponding to the neutralization of the acid and the formation of the cerium-laurate complex.

This method has been applied to various redox systems involving cerium, such as the titration of iron(II) with cerium(IV). elettronicaveneta.comscribd.comchegg.com The potential of the solution is monitored using an indicator electrode (like platinum) and a reference electrode, allowing for precise determination of the equivalence point. scribd.com

Application of Machine Learning in Rare Earth Chemistry Research

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate materials discovery and understand complex chemical systems, including those involving rare earth elements. sciencedaily.com

Predicting Material Properties and Stability: Researchers have successfully trained ML models to assess the stability of rare-earth compounds, significantly speeding up the process of discovering new materials. sciencedaily.com For cerium compounds, particularly cerium oxide (ceria, CeO₂), machine learning has been instrumental. A high-dimensional neural network potential (HDNNP) combined with active learning has been used to explore the vast configurational space of cerium oxide nanoclusters. rsc.orgacs.orgnih.govacs.org This approach allows for the accurate prediction of the most stable structures and provides insights into their size-dependent electronic properties without relying solely on computationally expensive first-principles calculations. rsc.orgacs.orgnih.gov These models have revealed transitions in the lowest energy structures of ceria nanoclusters as their size increases, from compact forms to more ordered pyramidal structures. acs.orgnih.gov

Accelerating Separations Research: Machine learning is also being applied to the complex challenge of REE separation.

Solvent Extraction: Deep-learning models are being trained on experimental data to predict distribution ratios (logD) for different ligands and REE ions under various conditions. digitellinc.com This predictive capability can guide the rational design of new, more efficient ligands for separating specific rare earths. digitellinc.comchemrxiv.org

Adsorption: AI models are being developed to estimate the efficiency of different adsorbents for REE recovery. acs.org By analyzing features of the adsorbent material, such as the molecular weight of functional groups, these models can predict adsorption capacity, paving the way for the design of novel, sustainable adsorbent materials. acs.org

The application of these computational tools to a system like this compound could predict its formation, stability, and interaction with different solvents or surfaces, thereby guiding experimental efforts.

Q & A

Q. What are the standard protocols for synthesizing cerium trilaurate, and how can purity be validated?

Methodological Answer: this compound synthesis typically involves reacting cerium precursors (e.g., cerium chloride) with lauric acid derivatives under controlled conditions. Key steps include:

- Solvent Selection : Use anhydrous ethanol or toluene to avoid hydrolysis of cerium precursors .

- Molar Ratios : Optimize stoichiometry (e.g., 1:3 Ce:laurate) to minimize unreacted residues.

- Purification : Recrystallize the product in non-polar solvents (e.g., hexane) and confirm purity via FTIR (to detect carboxylate-Ce bonds at ~1550 cm⁻¹) and elemental analysis (Ce content within ±1% of theoretical) .

Q. Which spectroscopic and structural characterization techniques are most effective for this compound?

Methodological Answer:

- XRD : Identify crystalline phases; compare with simulated patterns from databases like ICSD. Amorphous regions may require PDF analysis (Pair Distribution Function) .

- NMR : Use NMR to confirm laurate chain integrity and NMR (if accessible) for Ce coordination environment analysis .

- XPS : Validate oxidation states (Ce³⁺/Ce⁴⁺) by deconvoluting Ce 3d peaks (e.g., 916 eV for Ce⁴⁺) .

Q. How does this compound behave under standard laboratory storage conditions?

Methodological Answer:

- Stability Testing : Store samples in inert atmospheres (argon) at 4°C. Monitor degradation via TGA (weight loss >5% at 150°C indicates decomposition) and UV-Vis (absorbance shifts at 300–400 nm suggest oxidation) .

- Humidity Sensitivity : Conduct controlled RH experiments (30–90%) to assess hygroscopicity using dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in catalytic applications?

Methodological Answer:

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track intermediate species during catalysis (e.g., esterification). Compare turnover frequencies (TOF) with CeCl₃ controls to isolate ligand effects .

- DFT Calculations : Model Ce-laurate coordination geometry (e.g., octahedral vs. tetrahedral) and electron transfer pathways using software like Gaussian. Validate with EXAFS data .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate experiments using identical solvent batches (trace water alters reactivity) and pre-dried substrates .

- Control Experiments : Test for leached Ce ions by filtering catalysts mid-reaction and analyzing filtrate via ICP-OES .

- Meta-Analysis : Cross-reference studies using tools like Google Scholar to identify confounding variables (e.g., particle size differences in XRD data) .

Q. What strategies optimize this compound’s stability in high-temperature reactions?

Methodological Answer:

- Ligand Modification : Replace laurate with branched alkyl chains (e.g., neodecanoate) to sterically hinder Ce center degradation. Validate via TGA-MS to track decomposition byproducts .

- Support Matrices : Immobilize this compound on mesoporous silica (e.g., SBA-15) and compare thermal stability using BET surface area analysis pre-/post-heating .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to address conflicting reports on this compound’s solubility?

Methodological Answer:

- Systematic Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, THF, chloroform) using UV-Vis (λ = 250 nm for quantification).

- Hansen Solubility Parameters : Calculate HSPs for this compound and correlate with solvent polarities .

- Triangulation : Cross-validate with dynamic light scattering (DLS) to detect aggregation in "insoluble" solvents .

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

Methodological Answer:

- Dose-Response Curves : Fit data to Hill equations (IC₅₀/EC₅₀) using nonlinear regression tools (e.g., GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous datapoints in triplicate assays .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。